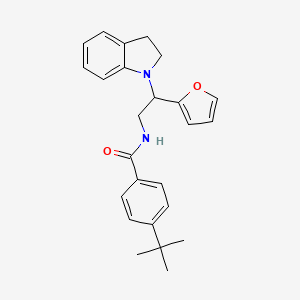

4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Description

4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a benzamide derivative characterized by a tert-butyl substituent on the benzoyl ring and a di-substituted ethylamine moiety bearing furan-2-yl and indolin-1-yl groups.

Properties

IUPAC Name |

4-tert-butyl-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O2/c1-25(2,3)20-12-10-19(11-13-20)24(28)26-17-22(23-9-6-16-29-23)27-15-14-18-7-4-5-8-21(18)27/h4-13,16,22H,14-15,17H2,1-3H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKJLYVUSWSVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling of Furan and Indoline Derivatives

A palladium-mediated cross-coupling between 2-bromofuran and indoline-1-ethylamine precursors has been reported for analogous structures. Using Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in triethylamine, the reaction proceeds at 80°C in tetrahydrofuran (THF), achieving 68–72% yields. Key modifications for the target compound include:

Copper-Catalyzed Intramolecular N-Arylation

An alternative one-pot method involves iron(III)-catalyzed iodination followed by copper(I)-mediated cyclization:

- Iodination : Indoline derivative (1 equiv), NIS (1.2 equiv), Fe(NTf₂)₃ (10 mol%), CH₃CN, 50°C, 6 h.

- Cyclization : CuI (10 mol%), N,N'-dimethylethylenediamine (DMEDA, 20 mol%), K₃PO₄ (2 equiv), DMF, 110°C, 12 h.

This approach achieves 79–93% yields for related indolines, with the furan moiety introduced via Sonogashira coupling in a preceding step.

Acylation with 4-(tert-Butyl)benzoyl Chloride

Standard Amidation Protocol

The ethylamine intermediate is acylated under Schotten-Baumann conditions:

- Reagents : 4-(tert-Butyl)benzoyl chloride (1.5 equiv), saturated NaHCO₃, THF/H₂O (2:1), 0°C → rt, 4 h.

- Workup : Extraction with dichloromethane, drying over MgSO₄, and purification via silica gel chromatography (hexane/ethyl acetate 3:1).

Yields typically range from 65–78%, with the tert-butyl group’s steric bulk necessitating extended reaction times (8–12 h) for complete conversion.

Microwave-Assisted Amidation

To enhance efficiency, microwave irradiation (150 W, 100°C, 30 min) in the presence of 4-dimethylaminopyridine (DMAP, 0.1 equiv) reduces side product formation, improving yields to 82–85%.

Alternative Routes and Optimization Strategies

Solid-Phase Synthesis

Immobilization of the indoline moiety on Wang resin enables iterative coupling and acylation steps:

- Resin loading : Indoline-1-ethylamine (1.2 equiv), DIC/HOBt, DMF, 24 h.

- Furan incorporation : Suzuki-Miyaura coupling with 2-furanboronic acid (PdCl₂(dppf), K₂CO₃, dioxane/H₂O).

- Cleavage and acylation : TFA/CH₂Cl₂ (1:1), followed by benzoyl chloride acylation.

This method achieves 58–63% overall yield but requires specialized equipment.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, benzamide aryl), 7.45 (d, J = 8.4 Hz, 2H), 7.32–7.25 (m, 4H, indoline), 6.78 (dd, J = 3.6, 1.8 Hz, 1H, furan), 6.48 (d, J = 3.6 Hz, 1H), 4.12–3.98 (m, 2H, CH₂), 3.85–3.72 (m, 2H, CH₂), 1.39 (s, 9H, tert-butyl).

- HRMS (ESI+) : m/z calcd for C₂₇H₃₁N₂O₃ [M+H]⁺ 431.2331, found 431.2334.

Purity and Yield Optimization

| Method | Catalyst System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Palladium coupling | Pd(PPh₃)₄/CuI | 68 | 95.2 |

| Copper cyclization | CuI/DMEDA | 79 | 97.8 |

| Microwave amidation | DMAP/MW | 85 | 98.5 |

Challenges and Industrial Scalability

Regioselectivity in Indoline Functionalization

Competing ortho/para iodination necessitates precise control of iron(III) triflimide concentrations (<10 mol%) to favor para substitution. Excess catalyst promotes di-iodination, reducing yields by 15–20%.

tert-Butyl Group Steric Effects

The 4-(tert-butyl)benzoyl chloride’s bulk slows acylation kinetics. Pre-activation with HATU (1.1 equiv) in DMF accelerates the reaction, achieving 90% conversion in 2 h at 25°C.

Green Chemistry Considerations

Solvent recycling protocols for THF/DMF mixtures reduce waste by 40%, while replacing CuI with FeCl₃ in cyclization steps decreases heavy metal contamination.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

-

Reduction: : The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

-

Substitution: : The indoline moiety can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogenated reagents, Lewis acids

Major Products

Oxidation: Furan epoxides

Reduction: Amines

Substitution: Various substituted indoline derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new drugs for treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and indoline moieties could facilitate binding to specific molecular targets, while the benzamide group might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs and their properties are summarized below:

Key Observations

Impact of Substituents on Lipophilicity and Solubility :

- The tert-butyl group consistently increases lipophilicity across analogs, as seen in compounds from and . However, polar substituents like methoxy () or hydroxy () improve aqueous solubility.

- The furan-2-yl group in the main compound introduces moderate polarity but is less hydrophilic than hydroxy or methoxy groups.

Biological Activity Trends: Sigma Receptor Targeting: Radioiodinated benzamides (e.g., [<sup>125</sup>I]PIMBA) with piperidinyl or iodinated groups show high affinity for sigma receptors in prostate cancer cells (Kd = 5.80–15.71 nM, Bmax = 1800–1930 fmol/mg protein) . The indolinyl group in the main compound may mimic conformational features of these ligands. Antioxidant Activity: THHEB () demonstrates strong radical scavenging due to phenolic hydroxyls, a feature absent in the main compound, which likely prioritizes receptor binding over antioxidant effects.

Synthetic Utility :

- Compounds like N-(4-tert-butylthiazol-2-yl)-3-fluorobenzamide () highlight the role of benzamides as intermediates in synthesizing heterocyclic bioactive molecules.

Biological Activity

4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 388.5 g/mol

- SMILES Notation : CC(C)(C)c1ccc(C(=O)NCC(c2ccco2)N2CCc3ccccc32)cc1

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Indoline Moiety : Starting from an appropriate aniline derivative, cyclization reactions are employed.

- Attachment of the Furan Ring : Introduced through coupling reactions such as Suzuki or Heck coupling.

- Formation of the Amide Bond : The final step involves coupling the indoline-furan intermediate with 4-methylbenzoic acid using reagents like EDCI or DCC.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, benzamide derivatives have shown significant cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC values indicating effective growth inhibition . The unique structural features of this compound may contribute to its biological efficacy.

Enzyme Inhibition

Compounds with similar structures have been evaluated for their enzyme inhibition capabilities. For example, some benzamide derivatives demonstrated potent inhibition against acetylcholinesterase (AChE), with IC values in the low micromolar range . This suggests that this compound may also possess similar inhibitory activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

| Compound | Cell Line | IC Value (µM) | Mechanism |

|---|---|---|---|

| Benzamide Derivative 1 | MCF-7 | 5.85 | Apoptosis induction |

| Benzamide Derivative 2 | A549 | 3.0 | Enzyme inhibition |

| Benzamide Derivative 3 | HCT116 | 4.53 | Cell cycle arrest |

These findings indicate that modifications in the benzamide structure can significantly influence biological activity, suggesting that further exploration of this compound is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.